molecular formula C20H18O10 B14260213 (2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid CAS No. 226409-15-0

(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid

Cat. No.: B14260213
CAS No.: 226409-15-0
M. Wt: 418.3 g/mol
InChI Key: MPIXIVGXKMJABD-HZPDHXFCSA-N
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Description

(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes two methoxybenzoyl groups attached to a butanedioic acid backbone, making it an interesting subject for research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles may be applied to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-bis[(2-hydroxybenzoyl)oxy]butanedioic acid: Similar structure but with hydroxy groups instead of methoxy groups.

    (2R,3R)-2,3-bis[(2-chlorobenzoyl)oxy]butanedioic acid: Contains chlorobenzoyl groups instead of methoxybenzoyl groups.

Uniqueness

(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid is unique due to its specific functional groups and chiral centers, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

226409-15-0

Molecular Formula

C20H18O10

Molecular Weight

418.3 g/mol

IUPAC Name

(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O10/c1-27-13-9-5-3-7-11(13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-8-4-6-10-14(12)28-2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1

InChI Key

MPIXIVGXKMJABD-HZPDHXFCSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2OC)C(=O)O

Canonical SMILES

COC1=CC=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2OC)C(=O)O

Origin of Product

United States

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